![molecular formula C23H19Cl2N3O B461593 N-(9-butyl[1,10]phenanthrolin-2-yl)-3,4-dichlorobenzamide](/img/structure/B461593.png)
N-(9-butyl[1,10]phenanthrolin-2-yl)-3,4-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-butyl[1,10]phenanthrolin-2-yl)-3,4-dichlorobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenanthroline core, which is a heterocyclic compound containing nitrogen atoms, and is substituted with a 3,4-dichlorobenzoylamino group and a butyl chain. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-butyl[1,10]phenanthrolin-2-yl)-3,4-dichlorobenzamide typically involves multiple steps, starting with the preparation of the phenanthroline core. The phenanthroline core can be synthesized through a series of cyclization reactions involving appropriate precursors. The 3,4-dichlorobenzoylamino group is introduced via an acylation reaction using 3,4-dichlorobenzoyl chloride and an amine precursor. The butyl chain is then attached through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(9-butyl[1,10]phenanthrolin-2-yl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenanthroline derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-(9-butyl[1,10]phenanthrolin-2-yl)-3,4-dichlorobenzamide has several scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with metal ions for various catalytic and analytical purposes.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.
Industry: It may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(9-butyl[1,10]phenanthrolin-2-yl)-3,4-dichlorobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to metal ions, forming coordination complexes that can inhibit enzyme activity or alter protein function. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-Dichlorobenzoylamino)benzoic acid
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
N-(9-butyl[1,10]phenanthrolin-2-yl)-3,4-dichlorobenzamide is unique due to its phenanthroline core, which imparts distinct chemical properties compared to other similar compounds
Eigenschaften
Molekularformel |
C23H19Cl2N3O |
|---|---|
Molekulargewicht |
424.3g/mol |
IUPAC-Name |
N-(9-butyl-1,10-phenanthrolin-2-yl)-3,4-dichlorobenzamide |
InChI |
InChI=1S/C23H19Cl2N3O/c1-2-3-4-17-10-7-14-5-6-15-9-12-20(27-22(15)21(14)26-17)28-23(29)16-8-11-18(24)19(25)13-16/h5-13H,2-4H2,1H3,(H,27,28,29) |
InChI-Schlüssel |
QLQGNMXUDSCOKI-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=C(C=CC3=C2N=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl)C=C1 |
Kanonische SMILES |
CCCCC1=NC2=C(C=CC3=C2N=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


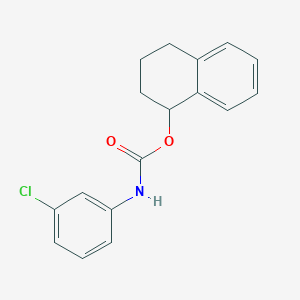
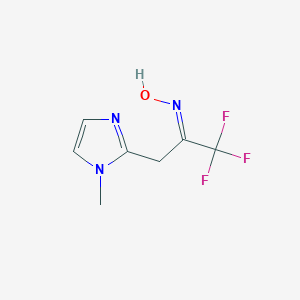
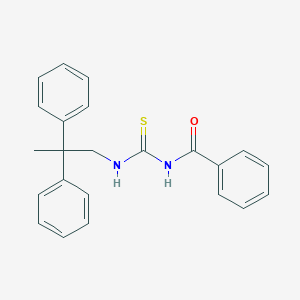
![1-Methyl-2-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)ethyl]pyrrolidine](/img/structure/B461517.png)
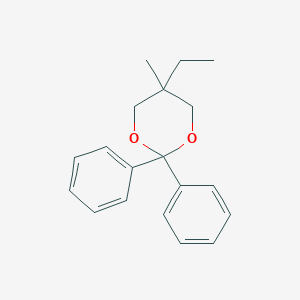
![4-[1,2-Diphenyl-2-(4-pyridinyl)vinyl]pyridine](/img/structure/B461522.png)
![Bis[bis(2,6-dimethylphenyl)methyl] ether](/img/structure/B461523.png)
![1,3-Dimethyl-7-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyloxy)propyl]purine-2,6-dione](/img/structure/B461525.png)
![1-Isopropyl-2-[(3-methylphenoxy)methyl]aziridine](/img/structure/B461526.png)
![N-(1-adamantyl)-N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amine](/img/structure/B461528.png)
![N'-{1-(3,4-dichlorophenyl)-2-[3-(2-pyridinyl)-1-isoquinolinyl]vinyl}carbamohydrazonothioic acid](/img/structure/B461529.png)
![2-[(2-Methoxy-1-methyl-2-phenylethyl)amino]ethanol](/img/structure/B461530.png)
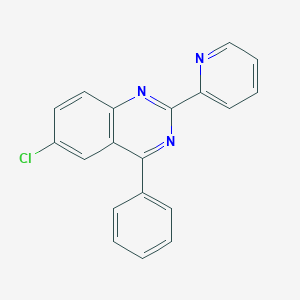
![7,8-dihydro-13H-benzo[5,6]cyclohepta[1,2-a]naphthalen-13-one](/img/structure/B461534.png)
